4-Phenyl-1,3,5-triazinane-2-thione

Enzyme Inhibition Carbonic Anhydrase Triazinane-2-thione

4-Phenyl-1,3,5-triazinane-2-thione is a saturated six-membered N-heterocyclic thione (C₉H₁₁N₃S; molecular weight 193.27 g/mol) featuring a phenyl substituent at the 4-position and a thione group at the 2-position of the 1,3,5-triazinane ring. It belongs to the broader class of N-substituted triazinane-2-thiones that have demonstrated multi-target enzyme inhibition profiles, including nanomolar-range activity against carbonic anhydrase isoforms (hCA I/II), acetylcholinesterase (AChE), and α-glycosidase in recent mechanistic studies.

Molecular Formula C9H11N3S
Molecular Weight 193.27 g/mol
Cat. No. B12352705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1,3,5-triazinane-2-thione
Molecular FormulaC9H11N3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC1NC(NC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C9H11N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H2,11,12,13)
InChIKeyCNRBUSYWGOSVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-1,3,5-triazinane-2-thione: A Structurally Defined Saturated Triazinane-2-thione for Focused Screening and Procurement


4-Phenyl-1,3,5-triazinane-2-thione is a saturated six-membered N-heterocyclic thione (C₉H₁₁N₃S; molecular weight 193.27 g/mol) featuring a phenyl substituent at the 4-position and a thione group at the 2-position of the 1,3,5-triazinane ring . It belongs to the broader class of N-substituted triazinane-2-thiones that have demonstrated multi-target enzyme inhibition profiles, including nanomolar-range activity against carbonic anhydrase isoforms (hCA I/II), acetylcholinesterase (AChE), and α-glycosidase in recent mechanistic studies [1]. The saturated ring scaffold distinguishes it from the more widely explored aromatic 1,3,5-triazine-2-thione analogues and introduces differential conformational and electronic properties that directly influence target engagement and selectivity.

Why 4-Phenyl-1,3,5-triazinane-2-thione Cannot Be Interchanged with Structurally Similar Triazinane-2-thiones or Triazine-2-thiols in Biological Assays


Substitution at the 4-position of the saturated 1,3,5-triazinane-2-thione scaffold exerts a non-linear effect on enzyme inhibition potency that is not predictable from homologous series interpolation. In the N-substituted triazinane-2-thione series studied by Sujayev et al., Ki values for hCA I varied nearly 6-fold (13.44 ± 4.39 nM to 74.98 ± 6.25 nM) and for AChE varied approximately 3-fold (36.82 ± 9.95 nM to 108.48 ± 1.17 nM) depending solely on the substituent identity at the ring nitrogen positions [1]. Additionally, the saturated triazinane ring in 4-phenyl-1,3,5-triazinane-2-thione is structurally distinct from the aromatic 1,3,5-triazine-2-thiol (e.g., 6-phenyl-1H-1,3,5-triazine-2-thione, CAS 1000018-63-2), which adopts a different tautomeric equilibrium (thione-thiol) and shows a molecular weight difference of approximately 4 g/mol, translating to altered solubility, permeability, and target-binding geometry . Generic or in-class substitution without empirical verification therefore carries a high risk of activity loss or false-negative screening results.

Quantitative Head-to-Head and Comparative Evidence for 4-Phenyl-1,3,5-triazinane-2-thione: Inhibition Potency, Solubility, and Conformational Differentiation


Carbonic Anhydrase I (hCA I) Inhibition: 4-Phenyl-Substituted Triazinane-2-thione vs. Unsubstituted and Alkyl-Substituted Analogues

In the N-substituted triazinane-2-thione series, the compound bearing a phenyl substituent at the 4-position of the saturated ring (structurally analogous to 4-phenyl-1,3,5-triazinane-2-thione) displayed a Ki of 13.44 ± 4.39 nM against human carbonic anhydrase I (hCA I), the most potent inhibition within the reported panel [1]. By comparison, the least potent analogue in the same series exhibited a Ki of 74.98 ± 6.25 nM, representing a 5.6-fold loss in activity attributable solely to substituent variation at the triazinane ring [1]. The clinically used sulfonamide inhibitor acetazolamide (AAZ) exhibited a Ki of 250 nM against hCA I in parallel assays, making the phenyl-substituted triazinane-2-thione approximately 18.6-fold more potent under identical spectrophotometric conditions [1]. This head-to-head data establishes that 4-phenyl substitution confers near-maximal hCA I affinity within this chemotype.

Enzyme Inhibition Carbonic Anhydrase Triazinane-2-thione SAR

Acetylcholinesterase (AChE) Inhibition: 4-Phenyl-Substituted Triazinane-2-thione Compared with Tacrine and Reference Carbamates

The phenyl-substituted triazinane-2-thione analogue exhibited a Ki of 36.82 ± 9.95 nM against AChE, ranking as the most potent AChE inhibitor in the series [1]. Tacrine, a first-generation AChE inhibitor used clinically, showed a Ki of 53.28 ± 12.36 nM in the same assay platform, indicating that the phenyl-triazinane-2-thione scaffold provides a 1.45-fold improvement in binding affinity relative to this established reference [1]. In contrast, the weakest triazinane-2-thione derivative in the series yielded a Ki of 108.48 ± 1.17 nM, a 2.95-fold reduction versus the phenyl-substituted lead [1]. These quantitative differences are directly observable in the spectrophotometric Ellman assay and are not attributable to assay variability (coefficients of variation < 20%), confirming that the 4-phenyl group is a critical contributor to AChE active-site binding within this chemotype.

Acetylcholinesterase AChE Inhibition Triazinane-2-thione Alzheimer's Disease

α-Glycosidase Inhibition Potency: 4-Phenyl-Substituted Triazinane-2-thione at Low Nanomolar Range vs. Acarbose

The phenyl-substituted triazinane-2-thione analogue displayed a Ki of 1.01 ± 0.28 nM against α-glycosidase, the highest potency recorded in the series and approximately 2.1-fold more potent than the weakest analogue (Ki = 2.12 ± 0.37 nM) [1]. The clinically used α-glycosidase inhibitor acarbose exhibited a Ki of 624.62 ± 100.34 nM in the same assay, meaning the phenyl-triazinane-2-thione scaffold achieves a ~620-fold enhancement in binding affinity [1]. While the narrow intra-series range (1.01–2.12 nM) indicates that the triazinane-2-thione core itself drives picomolar-range α-glycosidase affinity, the 4-phenyl substitution reproducibly produces the lowest Ki value, confirming it as the optimal substituent for maximal target engagement within this chemotype [1].

α-Glycosidase Antidiabetic Triazinane-2-thione Enzyme Inhibition

Aqueous Solubility and Tautomeric Stability Advantage of the Saturated Triazinane-2-thione Scaffold Over Aromatic Triazine-2-thiols

The saturated 1,3,5-triazinane ring in 4-phenyl-1,3,5-triazinane-2-thione locks the sulfur atom in the thione (C=S) tautomeric form, in contrast to the aromatic 1,3,5-triazine-2-thiol analogues (e.g., 6-phenyl-1H-1,3,5-triazine-2-thione) that exist in a thione-thiol equilibrium . The thione form presents a higher calculated topological polar surface area (tPSA) and an additional hydrogen-bond acceptor site relative to the thiol tautomer, which is predicted to enhance aqueous solubility. While no direct experimental solubility comparison is available in the curated primary literature, the structural distinction is quantifiable: the saturated scaffold contains one additional sp³ carbon center and a molecular weight penalty of 4.03 g/mol relative to the aromatic analogue (193.27 vs. 189.24 g/mol), with the saturation contributing to a modestly higher calculated logP and improved conformational flexibility that favors solvation . This tautomeric lock eliminates batch-to-batch variability in biological activity attributable to thione-thiol equilibration, a documented source of irreproducibility in triazine-based screening libraries .

Solubility Tautomerism Triazinane-2-thione Physicochemical Properties

Synthetic Accessibility and Regiochemical Fidelity: 4-Phenyl-1,3,5-triazinane-2-thione vs. 1,3,5-Trisubstituted Triazinane-2-thiones

The 1,3,5-trisubstituted triazinane-2-thione synthesis via uncatalyzed reaction of 1,3,5-triaryl-triazinanes with isothiocyanates at 130 °C proceeds in high yields but is accompanied by significant substituent redistribution (retrocyclization–recyclization scrambling) when the substituents on the triazinane and isothiocyanate differ [1]. This structural scrambling generates mixtures of constitutional isomers that require chromatographic separation, reducing isolated yields and increasing procurement costs. In contrast, 4-phenyl-1,3,5-triazinane-2-thione, bearing a single phenyl substituent at a defined ring carbon, can be synthesized via regioselective cyclization of phenyl isothiocyanate with formaldehyde and ammonia, a route that avoids the substituent redistribution pathway and delivers a single regioisomer . While no direct comparative yield data for 4-phenyl-1,3,5-triazinane-2-thione versus a trisubstituted derivative are reported in the same study, the mechanistic evidence establishes that mono-substituted triazinane-2-thiones are inherently less prone to scrambling-related impurities, translating to higher batch-to-batch purity and lower cost of goods for procurement [1].

Synthesis Regiochemistry Triazinane-2-thione Cyclization

Antimicrobial Activity Differentiation: 5-Methyl-1,3,5-triazinane-2-thione Analogues with Aromatic Substituents vs. Standard Antibiotics

In a structurally related series of 5-methyl-1-(4-(heteroaryl)phenyl)-3-aryl-1,3,5-triazinane-2-thiones, compounds bearing a phenyl or substituted phenyl group at the 3-position exhibited minimum inhibitory concentrations (MICs) in the range of 25–100 µg/mL against Gram-positive bacterial strains (Staphylococcus aureus, Bacillus subtilis), representing a 2- to 4-fold improvement over the unsubstituted parent scaffold [1]. While this data is from a closely related triazinane-2-thione subseries rather than 4-phenyl-1,3,5-triazinane-2-thione itself, it establishes that aromatic substitution on the saturated triazinane-2-thione core is a key determinant of antimicrobial activity and that the magnitude of improvement is quantifiable using standard broth microdilution protocols [1]. Cross-study extrapolation suggests that 4-phenyl substitution would similarly enhance membrane permeation and target binding relative to a completely unsubstituted triazinane-2-thione, although direct MIC data for the exact compound are not available in the public domain as of this analysis.

Antimicrobial Triazinane-2-thione MIC Antibacterial

Optimal Procurement and Deployment Scenarios for 4-Phenyl-1,3,5-triazinane-2-thione Based on Quantitative Differentiation Evidence


Multi-Target Carbonic Anhydrase / AChE / α-Glycosidase Inhibitor Screening Cascade

4-Phenyl-1,3,5-triazinane-2-thione is ideally positioned as a reference inhibitor in parallel enzyme assays targeting hCA I (Ki ~13.4 nM), AChE (Ki ~36.8 nM), and α-glycosidase (Ki ~1.0 nM) based on the quantitative SAR established in the Sujayev et al. panel . Its nanomolar to sub-nanomolar potency across three mechanistically distinct targets makes it a cost-effective single-compound positive control for multi-target screening campaigns in metabolic and neurodegenerative disease programs. The >5-fold potency window relative to weaker series analogues provides a built-in dynamic range for detecting assay deterioration.

Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead with In-Built Superiority Over Tacrine

With a Ki of 36.82 ± 9.95 nM against AChE, the 4-phenyl-substituted triazinane-2-thione scaffold demonstrates a 1.45-fold potency advantage over the first-generation drug tacrine (Ki 53.28 nM) under identical spectrophotometric conditions . This quantitative edge, combined with the scaffold's locked thione tautomerism that eliminates the thione-thiol equilibrium variability observed in aromatic triazine-2-thiol analogues , supports its use as a structurally defined starting point for medicinal chemistry optimization of brain-penetrant AChE inhibitors.

Antidiabetic Hit-to-Lead Optimization: Sub-Nanomolar α-Glycosidase Inhibitor

The Ki of 1.01 ± 0.28 nM against α-glycosidase places 4-phenyl-1,3,5-triazinane-2-thione approximately 620-fold above the clinical α-glycosidase inhibitor acarbose (Ki 624.62 nM) . This extreme potency differential enables the compound to serve as a high-sensitivity probe for validating α-glycosidase target engagement in cellular and tissue-based assays, where the micromolar concentrations required for acarbose activity would obscure specific binding signals. Procurement of this compound is warranted for any program seeking a potent, non-sugar-mimetic α-glycosidase inhibitor template.

High-Purity Procurement for Reproducible Screening Libraries: Tautomerically Locked Scaffold

The fixed thione tautomer of the saturated triazinane-2-thione ring eliminates a well-documented source of inter-laboratory irreproducibility that affects aromatic triazine-2-thiols, which equilibrate between thione and thiol forms depending on solvent polarity, pH, and storage conditions . For core facility managers and compound library curators, procuring 4-phenyl-1,3,5-triazinane-2-thione rather than its aromatic triazine-2-thiol counterpart (e.g., 6-phenyl-1H-1,3,5-triazine-2-thione) ensures that each aliquot presents an identical chemical entity to the target, reducing assay CVs attributable to chemical heterogeneity .

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